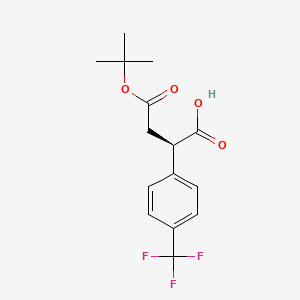

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid

Description

Properties

Molecular Formula |

C15H17F3O4 |

|---|---|

Molecular Weight |

318.29 g/mol |

IUPAC Name |

(2R)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-[4-(trifluoromethyl)phenyl]butanoic acid |

InChI |

InChI=1S/C15H17F3O4/c1-14(2,3)22-12(19)8-11(13(20)21)9-4-6-10(7-5-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,20,21)/t11-/m1/s1 |

InChI Key |

YJPTUQCECVZODH-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |

Origin of Product |

United States |

Biological Activity

(R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid, a compound characterized by its unique trifluoromethyl and tert-butoxy groups, has garnered attention for its potential biological activities. This article provides a detailed examination of the compound's biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 394.41 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity due to their electron-withdrawing nature, which can stabilize reactive intermediates or enhance binding affinities to target proteins.

1. Anti-inflammatory Activity

Studies have shown that related compounds with similar structural motifs can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. For instance, compounds with trifluoromethyl groups have been reported to show significant inhibition of COX-2 and lipoxygenases (LOX-5 and LOX-15), which are pivotal in inflammatory pathways .

2. Anticancer Potential

In vitro studies assessing the cytotoxic effects of related compounds on various cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells), demonstrated promising results. Compounds with similar structures exhibited IC50 values indicating moderate to strong cytotoxicity against these cell lines . This suggests potential for further exploration of (R)-4-(Tert-butoxy)-4-oxo-2-(4-(trifluoromethyl)phenyl)butanoic acid in anticancer therapies.

3. Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. For example, related compounds have shown dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific substituents present . This property could be beneficial in treating neurodegenerative diseases where cholinesterase inhibition is desired.

Data Tables

| Biological Activity | Target Enzyme/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| COX-2 Inhibition | COX-2 | Not specified | |

| Cytotoxicity | MCF-7 | Moderate | |

| AChE Inhibition | AChE | 10.4 - 18.1 | |

| BChE Inhibition | BChE | 7.7 - 30.1 |

Case Studies

- Case Study on COX Inhibition : A study focused on a series of trifluoromethyl-substituted phenyl derivatives, including those structurally similar to our compound, revealed significant inhibition of COX-2 activity, suggesting that the trifluoromethyl group enhances binding affinity due to increased halogen bonding interactions .

- Cytotoxicity Evaluation : A comparative analysis of various derivatives against MCF-7 cells showed that those with electron-withdrawing groups like trifluoromethyl exhibited higher cytotoxicity compared to their non-fluorinated counterparts, indicating the importance of such substituents in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Similarity Scores

The following compounds exhibit high structural similarity (based on ):

| Compound Name | CAS Number | Substituent at Position 2 | Alkoxy Group at Position 4 | Similarity Score |

|---|---|---|---|---|

| (R)-4-(tert-Butoxy)-4-oxo-2-phenylbutanoic acid | 1229381-08-1 | Phenyl | tert-Butoxy | 1.00 |

| 4-Oxo-2-phenyl-4-propoxybutanoic acid | 152590-26-6 | Phenyl | Propoxy | 0.93 |

| 4-Butoxy-4-oxo-3-phenylbutanoic acid | 152590-27-7 | Phenyl (position 3) | Butoxy | 0.93 |

| 4-Ethoxy-4-oxo-3-phenylbutanoic acid | 32971-21-4 | Phenyl (position 3) | Ethoxy | 0.93 |

Structural and Functional Differences

a) Substituent at Position 2

- Target Compound : The 4-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects and high lipophilicity (logP ~3.5 predicted), enhancing membrane permeability compared to the phenyl group in CAS 1229381-08-1 (logP ~2.8 predicted) .

- Analog CAS 1229381-08-1 : Lacks the trifluoromethyl group, resulting in reduced metabolic stability and weaker hydrophobic interactions in biological targets.

b) Alkoxy Group at Position 4

- tert-Butoxy (Target) : The bulky tert-butoxy group provides steric protection against enzymatic hydrolysis, increasing plasma stability compared to smaller alkoxy groups (e.g., ethoxy in CAS 32971-21-4) .

- Propoxy/Butoxy/Ethoxy (Analogs) : Smaller alkoxy groups may improve aqueous solubility but are more prone to metabolic cleavage, reducing half-life .

c) Position of Phenyl Group

Physicochemical Properties (Predicted)

| Property | Target Compound | CAS 1229381-08-1 | CAS 152590-26-6 |

|---|---|---|---|

| logP | ~3.5 (High) | ~2.8 (Moderate) | ~2.2 (Low) |

| Solubility (mg/mL) | <0.1 (Poor) | 0.5 (Moderate) | >1.0 (High) |

| Hydrolytic Stability | High (tert-butoxy) | High | Low (propoxy) |

Research Implications

- Medicinal Chemistry : The trifluoromethyl and tert-butoxy groups make the target compound a promising scaffold for protease inhibitors or kinase modulators, where extended half-life and target affinity are critical.

- Material Science : High lipophilicity may suit applications in hydrophobic polymer matrices or coatings.

Q & A

Q. What computational tools are best suited for predicting the metabolic fate of this compound?

- Methodology :

- ADMET Predictors : Software like Schrödinger’s QikProp or ADMET Predictor to estimate Phase I/II metabolism sites.

- Density Functional Theory (DFT) : Calculate activation energies for hydrolysis or oxidation pathways.

- CYP450 Docking : Use Glide or GOLD to model interactions with cytochrome P450 enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.